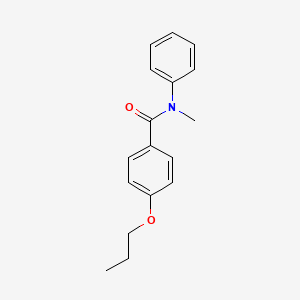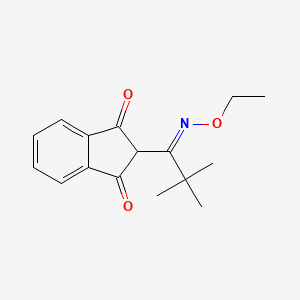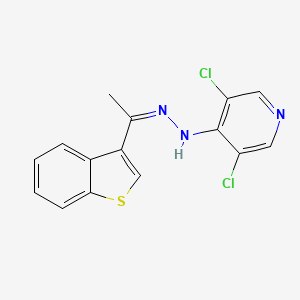![molecular formula C15H12N2OS B5350027 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)
5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxadiazole family, which has shown promising results in the development of new drugs.
作用機序
The mechanism of action of 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation and pain. Similarly, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It can also induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been reported to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One of the advantages of using 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, making it a cost-effective option for screening assays. Furthermore, it has been reported to have low toxicity in normal cells, which is an important consideration for drug development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
将来の方向性
There are several future directions for research on 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound. Several studies have shown that it has potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, it has been found to be effective against drug-resistant bacteria, making it a potential candidate for the development of new antibiotics. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to understand how this compound interacts with specific enzymes and proteins in cells. Additionally, the development of new synthetic methods for this compound could improve its solubility and bioavailability, making it a more viable option for drug development.
合成法
The synthesis of 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole involves the reaction between 2-(methylthio)benzoic acid hydrazide and benzoyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. This method has been reported in several scientific papers, and it has been found to be efficient and reproducible.
科学的研究の応用
5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Several studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and kill bacteria. Furthermore, it has been found to be effective against drug-resistant strains of bacteria, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-16-14(17-18-15)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUFFUYFWEFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)


![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350010.png)

![3-(benzylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350019.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)
